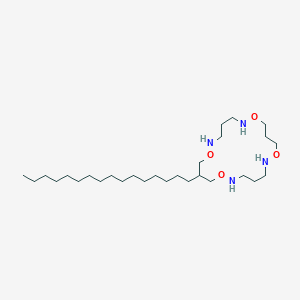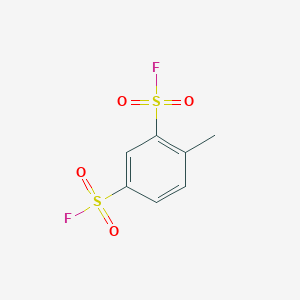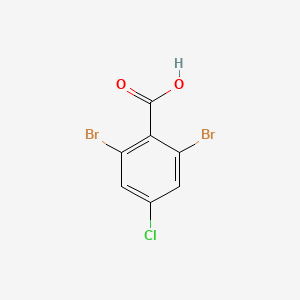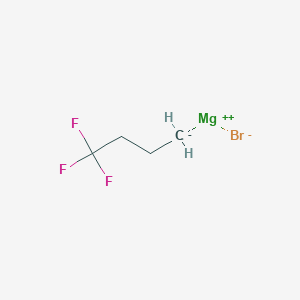
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutylmagnesium bromide (TFBMgBr) is an organometallic compound used in organic synthesis. It is commonly used as a reagent in a variety of chemical reactions, including Grignard reactions, Wittig reactions, and Wittig-Horner reactions. TFBMgBr is a versatile reagent that can be used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is used in a variety of scientific research applications. It is used in organic synthesis to prepare various compounds, such as alcohols, amines, and carboxylic acids. It is also used in the synthesis of natural products, such as steroids and terpenoids. In addition, 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is used in the synthesis of pharmaceuticals, such as antibiotics, anti-cancer drugs, and antiviral agents.
Wirkmechanismus
Action Environment
The action of 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is influenced by environmental factors. It is a moisture-sensitive compound that reacts violently with water and air. Therefore, it should be stored under inert gas and away from oxidizing agents, air, water, and moisture . These precautions help maintain the compound’s stability and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to obtain and is stable under normal laboratory conditions. The main limitation of using 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is that it is sensitive to moisture, so it must be stored and used in a dry environment.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF in laboratory experiments. It can be used in the synthesis of novel compounds, such as polymers and nanomaterials. It can also be used in the synthesis of drugs and pharmaceuticals. Additionally, it can be used in the development of new catalysts and reagents. Finally, it can be used in the development of new synthetic methods, such as the use of organocatalysis.
Synthesemethoden
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF is synthesized through the reaction of 4,4,4-trifluorobutyl bromide and magnesium in 2-MeTHF (2-Methoxyethanol). The reaction is typically performed in a dry box or glove box to ensure that the reaction is not exposed to moisture. The reaction proceeds via a nucleophilic substitution of the bromide by the magnesium to form the organometallic compound. The reaction is usually performed at room temperature, but it can also be performed at higher temperatures for faster reaction times.
Eigenschaften
IUPAC Name |
magnesium;1,1,1-trifluorobutane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.BrH.Mg/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCBDCZZOSJCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,4-Trifluorobutyl)magnesium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)
![1-{[(R)-Ferrocenyl-2-(S)-ethyl-1-dimethylamino) phenyl]-(R)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336362.png)
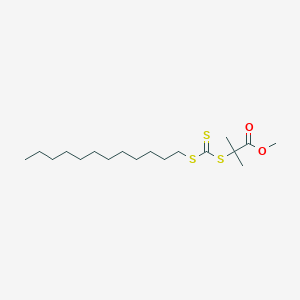

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)

